molecular formula C18H17N5O4 B4323982 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B4323982
M. Wt: 367.4 g/mol
InChI Key: DUPFXEKFVMKOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a 4-methoxybenzylamine derivative through an acylation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening.

    Substitution: The benzodioxole and methoxybenzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Oxidized derivatives of the methoxybenzyl group.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmaceuticals: Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide
  • 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-chlorobenzyl)acetamide

Uniqueness

The presence of the methoxy group in 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide distinguishes it from similar compounds, potentially altering its electronic properties and reactivity. This can lead to differences in its chemical behavior and biological activity, making it a unique candidate for specific applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-25-14-5-2-12(3-6-14)9-19-17(24)10-23-21-18(20-22-23)13-4-7-15-16(8-13)27-11-26-15/h2-8H,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFXEKFVMKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 3
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.